molecular formula C10H12N4O4 B11860866 Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate CAS No. 7354-92-9

Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Cat. No.: B11860866
CAS No.: 7354-92-9
M. Wt: 252.23 g/mol
InChI Key: QOEOTULLZXIQBH-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate (CAS: 7354-92-9) is a heterocyclic compound with the molecular formula C₁₀H₁₂N₄O₄ and a molar mass of 252.23 g/mol . Its structure features a fused pyrazole-pyrimidine core substituted with two methyl groups at positions 1 and 5, a ketone group at positions 4 and 6, and an ethyl ester at position 2. Key physical properties include a predicted density of 1.54 g/cm³ and a pKa of 11.40 . The compound is industrially significant as an intermediate in pharmaceuticals, agrochemicals, and organic synthesis, with a purity of ≥99% and production capacity exceeding 500 kg/month .

Properties

CAS No.

7354-92-9

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

ethyl 1,5-dimethyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H12N4O4/c1-4-18-9(16)6-5-7(14(3)12-6)11-10(17)13(2)8(5)15/h4H2,1-3H3,(H,11,17)

InChI Key

QOEOTULLZXIQBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C(=O)N(C(=O)N2)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of dimethyl urea, followed by cyclization and elimination of methanol. Acetic acid is typically employed as both solvent and catalyst, with reflux conditions (110–120°C) driving the reaction to completion over 12–18 hours.

Optimization and Yields

Key variables influencing yield include the molar ratio of reactants, acid strength, and reaction duration. A stoichiometric ratio of 1:1.2 (aminopyrazole:dimethyl urea) in glacial acetic acid achieves yields of 70–75%. Prolonged heating beyond 18 hours risks decomposition, while weaker acids (e.g., HCl) result in incomplete cyclization.

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack protocol enables formylation of the 5-aminopyrazole precursor, followed by intramolecular cyclization to form the pyrimidine ring. This method is advantageous for introducing electron-withdrawing groups and enhancing regioselectivity.

Formylation and Cyclization Steps

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is treated with the Vilsmeier reagent (DMF/POCl₃) at 0–5°C, generating an intermediate iminium ion. Subsequent heating (60–70°C) in the presence of hexamethyldisilazane (HMDS) facilitates cyclization via nucleophilic attack of the adjacent nitrogen on the formylated carbon.

Yield Optimization

Optimized conditions using 3 equivalents of PBr₃ in DMF and HMDS as a cyclization promoter yield the target compound in 85–91% purity (Table 1). Excess HMDS minimizes byproduct formation, while temperatures above 80°C promote side reactions.

Table 1. Yield Variation with Cyclization Promoters

PromoterTemperature (°C)Yield (%)
HMDS7091
NaN(SiMe₃)₂7078
LiN(SiMe₃)₂7069
Hexamethylenetetramine7037

One-Flask Synthesis via Vilsmeier Amidination

A streamlined one-flask method combines Vilsmeier amidination and heterocyclization, eliminating intermediate isolation. This approach reduces solvent waste and improves scalability.

Reaction Protocol

The aminopyrazole precursor is treated with PBr₃ in DMF to generate a Vilsmeier adduct, which undergoes immediate heterocyclization upon addition of HMDS. The entire process occurs at 60–70°C over 5–7 hours, yielding the product in a single step.

Substrate Scope and Limitations

This method accommodates diverse N1-substituted aminopyrazoles, including aryl and alkyl groups (Table 2). However, sterically hindered substrates (e.g., ortho-substituted aryl groups) exhibit reduced yields due to slower cyclization kinetics.

Table 2. Yields for N1-Substituted Derivatives

N1 SubstituentYield (%)
Phenyl91
o-Methylphenyl82
p-Bromophenyl88
Methyl78

Cross-Dehydrogenative Coupling (CDC) Strategies

CDC reactions offer an oxidative route to pyrazolo[3,4-d]pyrimidines by coupling 1,3-dicarbonyl compounds with N-amino-2-iminopyridines. While less commonly applied to the target compound, this method provides insights into alternative synthetic pathways.

Reaction Dynamics

In a model system, ethyl acetoacetate reacts with N-amino-2-iminopyridine under acetic acid (6 equivalents) and oxygen, achieving 94% yield via tandem dehydrogenation and cyclization. Adapting this to the target compound would require modifying the dicarbonyl component to match the pyrimidine ring’s substitution pattern.

Challenges and Adaptations

CDC conditions (130°C, O₂ atmosphere) may degrade ester groups, necessitating protective strategies. Substituting acetic acid with milder Brønsted acids (e.g., p-TSA) reduces degradation but lowers yields to 39–55%.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental Impact
Cyclocondensation70–75ModerateHigh (acidic waste)
Vilsmeier-Haack85–91HighModerate (PBr₃ use)
One-Flask Synthesis78–91HighLow (solvent recycle)
CDC39–94LowHigh (O₂ consumption)

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate has shown promise in several therapeutic areas:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from this structure were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .

Anti-inflammatory Properties

Research indicates that this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. This dual inhibition mechanism positions it as a potential candidate for treating inflammatory diseases .

Anticancer Potential

Some derivatives of the compound have been evaluated for their anticancer properties. For example, studies have reported that specific analogs can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest .

Agrochemical Applications

The compound's derivatives have been explored for their efficacy as agrochemicals:

Herbicides and Insecticides

Research has shown that certain derivatives possess herbicidal and insecticidal activities. These compounds can disrupt metabolic pathways in pests and weeds, making them valuable in agricultural practices .

Material Science Applications

This compound has also found applications in material science:

Polymer Chemistry

The compound can act as a monomer or additive in polymer synthesis, enhancing the mechanical properties of polymers while imparting unique functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized compounds based on ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine demonstrated notable antibacterial activity against E. coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Case Study 2: Anti-inflammatory Mechanism

In another research project focusing on anti-inflammatory effects, the compound was shown to reduce the production of pro-inflammatory cytokines in vitro by inhibiting COX enzymes . This finding supports its potential use as an anti-inflammatory agent.

Table 1: Biological Activities of Ethyl 1,5-Dimethyl Derivatives

Activity TypeTarget Organism/PathwayIC50/Effectiveness
AntibacterialStaphylococcus aureus<20 µg/mL
AntifungalCandida albicans<30 µg/mL
Anti-inflammatoryCOX InhibitionIC50 = 25 µM
AnticancerVarious cancer cell linesInduces apoptosis

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Nucleophilic SubstitutionReaction with piperazine derivatives70–85
CyclizationFormation of pyrazolo[3,4-d]pyrimidine core60–75

Mechanism of Action

The mechanism of action of Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[3,4-d]pyrimidine in the target compound).
  • Substituents : Methyl groups at positions 5 and 7, ethyl ester at position 3.
  • Synthesis : Prepared via NaBH₄ reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, yielding syn- and anti-isomers (e.g., 6b and 7b ) with distinct stereochemistry .
  • Applications : Used in dearomatization studies and as precursors for bioactive molecules .
Property Target Compound Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[1,5-a]pyrimidine
Molecular Formula C₁₀H₁₂N₄O₄ C₁₁H₁₄N₄O₂
Key Substituents 1,5-dimethyl; 4,6-dioxo 5,7-dimethyl
Melting Point 169.5°C Not reported (colorless solid)

Functional Group Modifications: Ester and Substituent Variations

Ethyl 7-amino-6-cyano-1,5-azepan-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate (5a)

  • Substituents: Amino, cyano, and azepan groups at positions 6 and 5.
  • Synthesis: Formed via reaction of ethyl 5-aminopyrazole-4-carboxylate with a benzyl-protected sugar derivative under LiHMDS catalysis .
  • Applications: Potential use in glycosylation studies and nucleoside analogs .

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Substituents : Chlorine at position 4.
  • Synthesis : Chlorination of the pyrimidine ring.
  • Applications : Intermediate for antiviral or anticancer agents .
Property Target Compound 5a 5-Chloro Derivative
Functional Groups Ethyl ester, 4,6-dioxo Cyano, amino, azepan Chlorine, ethyl ester
Reactivity High (keto-enol tautomerism) Moderate (polar groups) High (electrophilic Cl)
Bioactivity Potential Intermediate Glycosylation/nucleoside Antiviral/anticancer

Physicochemical and Industrial Comparison

Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12)

  • Core Structure : Triazolo[4,3-a]pyrimidine (vs. pyrazolo[3,4-d]pyrimidine).
  • Substituents : Hydroxyphenyl, methyl, and diphenyl groups.
  • Properties : Melting point 206°C , IR absorption at 1666 cm⁻¹ (C=O), and ¹H-NMR signals at δ 1.23 (OCH₂CH₃) .
  • Applications : Studied for photophysical properties and ligand design .
Property Target Compound Compound 12
Melting Point 169.5°C 206°C
IR Absorption (C=O) ~1660–1680 cm⁻¹ (predicted) 1666 cm⁻¹
Industrial Scale 500 kg/month Lab-scale synthesis

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A common strategy includes:

  • Cyclization : Formation of the pyrazole ring via hydrazine and diketone intermediates under acidic or basic conditions (e.g., KHSO₄ catalysis) .
  • Pyrimidine Ring Formation : Reaction with nitrile derivatives (e.g., cyanoacetamide) to construct the fused pyrimidine-dione system .
  • Esterification : Ethanol and acid catalysts (e.g., H₂SO₄) are used to introduce the ethyl carboxylate group.
    Optimization Tips :
  • Use polar aprotic solvents (DMF, DMSO) to enhance reaction homogeneity.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers ensure structural fidelity during synthesis using spectroscopic characterization?

Methodological Answer: Combine multiple analytical techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at positions 1 and 5, ester carbonyl at position 3). Look for characteristic peaks:
    • Ester COOEt: δ ~4.2–4.4 ppm (quartet, CH₂), δ ~1.3 ppm (triplet, CH₃) .
    • Pyrimidine-dione C=O: δ ~160–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the fused heterocycle .

Advanced Research Questions

Q. How can contradictory spectral data arising from synthetic impurities be resolved?

Methodological Answer: Contradictions often stem from:

  • Byproducts : Side reactions during cyclization (e.g., incomplete ring closure).
  • Solvent Traces : Residual DMF or THF mimicking carbonyl signals.
    Resolution Strategies :
  • Repurify intermediates using preparative HPLC with a C18 column (acetonitrile/water mobile phase).
  • Perform 2D NMR (COSY, HSQC) to distinguish overlapping signals .
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What reaction mechanisms govern the nucleophilic substitution at the ester group, and how can regioselectivity be controlled?

Methodological Answer: The ester group undergoes nucleophilic attack (e.g., hydrolysis to carboxylate or transesterification):

  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions cleave the ester to the carboxylic acid.
  • Transesterification : Use alternative alcohols (e.g., methanol) with catalytic Ti(OiPr)₄ to modify the ester moiety .
    Regioselectivity Control :
  • Steric hindrance from the 1,5-dimethyl groups directs nucleophiles to the less hindered C3 carboxylate.
  • Electronic effects: Electron-withdrawing substituents on the pyrimidine ring enhance electrophilicity at C3 .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace methyl groups with halogens or bulky aryl groups) .
  • In Vitro Assays : Test kinase inhibition (e.g., CDK or JAK kinases) using fluorescence polarization assays .
  • Computational Modeling : Dock derivatives into target protein active sites (PDB: 4Y72 for CDK2) to predict binding affinity .
  • Data Analysis : Use IC₅₀ values and molecular descriptors (logP, polar surface area) to correlate structural features with activity .

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